molecular formula C10H20N2O B13732961 1-Methyl-4-(oxan-2-yl)piperazine CAS No. 357916-08-6

1-Methyl-4-(oxan-2-yl)piperazine

Cat. No.: B13732961
CAS No.: 357916-08-6
M. Wt: 184.28 g/mol
InChI Key: LAEYPHNBLVEVEF-UHFFFAOYSA-N
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Description

1-Methyl-4-(oxan-2-yl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-Methyl-4-(oxan-2-yl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Methyl-4-(oxan-2-yl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-Methyl-4-(oxan-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(oxan-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-4-(oxan-2-yl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its oxan-2-yl group, in particular, may enhance its solubility and reactivity compared to other piperazine derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

357916-08-6

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-methyl-4-(oxan-2-yl)piperazine

InChI

InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)10-4-2-3-9-13-10/h10H,2-9H2,1H3

InChI Key

LAEYPHNBLVEVEF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCCCO2

Origin of Product

United States

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